![molecular formula C13H7ClF3NO4 B1348217 5-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-nitrophenol CAS No. 309727-48-8](/img/structure/B1348217.png)
5-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-nitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-nitrophenol: is an organic compound that features a phenoxy group substituted with a chloro and trifluoromethyl group, as well as a nitrophenol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-nitrophenol typically involves the following steps:
Chlorination: The chlorination of the phenoxy group is carried out using chlorine gas or a chlorinating agent such as thionyl chloride.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance yield and purity while minimizing waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The nitrophenol moiety can undergo oxidation reactions to form various oxidation products.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Sodium methoxide or other strong nucleophiles in an appropriate solvent.
Major Products:
Oxidation: Various quinones and other oxidized derivatives.
Reduction: 5-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-aminophenol.
Substitution: Compounds with different substituents replacing the chloro or trifluoromethyl groups.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical research.
Medicine:
Drug Development: Its unique structure makes it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry:
Agrochemicals: It can be used in the formulation of herbicides or pesticides due to its potential biological activity.
Materials Science: The compound may be incorporated into polymers or other materials to impart specific properties such as increased stability or reactivity.
Mecanismo De Acción
The mechanism of action of 5-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-nitrophenol involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitrophenol moiety can participate in hydrogen bonding and other interactions with target proteins, potentially inhibiting their activity or altering their function.
Comparación Con Compuestos Similares
- 5-[2-Chloro-5-(trifluoromethyl)phenyl]furfural
- 2-Chloro-5-(trifluoromethyl)phenol
- 5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid
Comparison:
- 5-[2-Chloro-5-(trifluoromethyl)phenyl]furfural: Similar in structure but contains a furfural moiety instead of a nitrophenol group, which may alter its reactivity and applications.
- 2-Chloro-5-(trifluoromethyl)phenol: Lacks the nitro group, which significantly changes its chemical properties and potential uses.
- 5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid: Contains a benzoic acid moiety, which may affect its solubility and reactivity compared to the nitrophenol derivative.
Propiedades
IUPAC Name |
5-[2-chloro-5-(trifluoromethyl)phenoxy]-2-nitrophenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF3NO4/c14-9-3-1-7(13(15,16)17)5-12(9)22-8-2-4-10(18(20)21)11(19)6-8/h1-6,19H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQHVVDEDALXRE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)OC2=CC(=C(C=C2)[N+](=O)[O-])O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF3NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

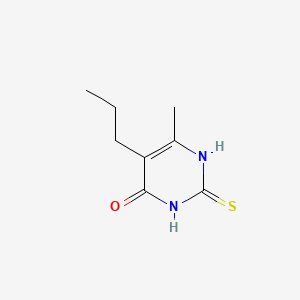
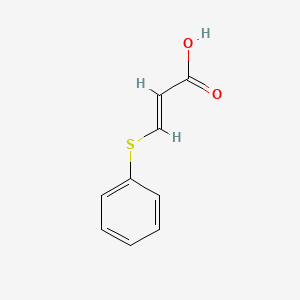
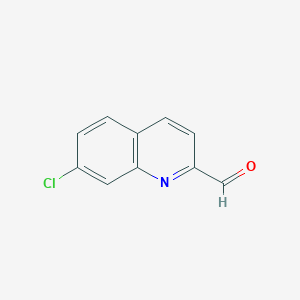
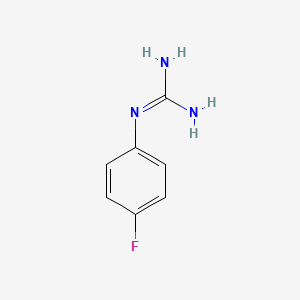
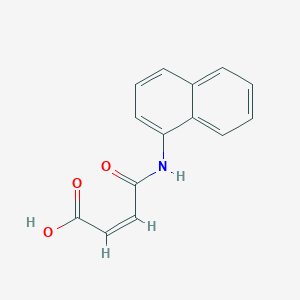
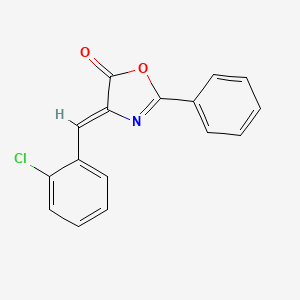

![2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B1348156.png)





